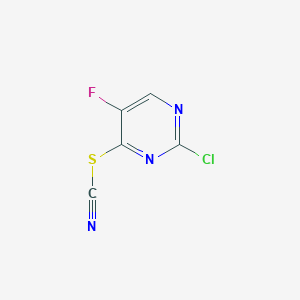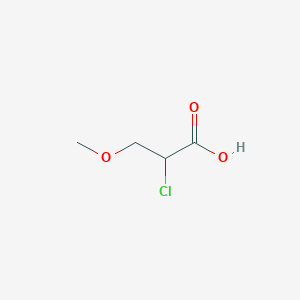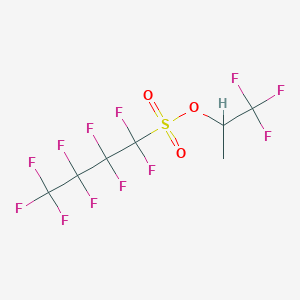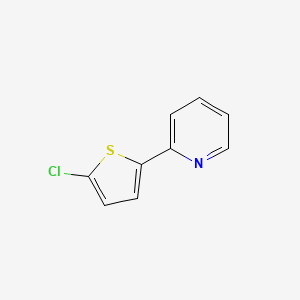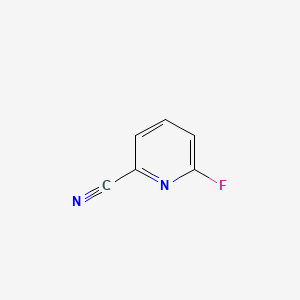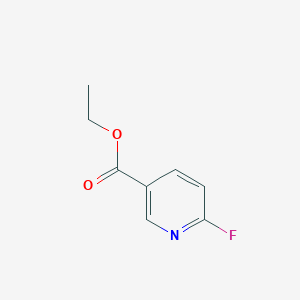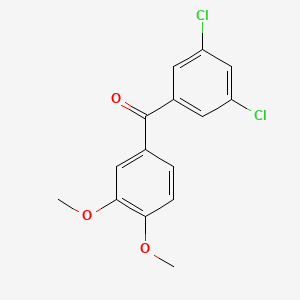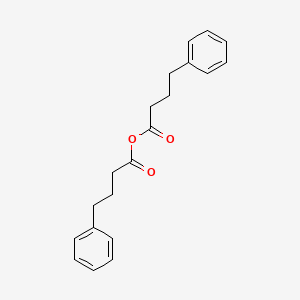![molecular formula C12H14N2O B1355566 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol CAS No. 64368-86-1](/img/structure/B1355566.png)
2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol” is a small-molecule compound . It has been identified as a novel chemotype of potentiators . It is characterized by antioxidant activity combined with the ability to inhibit aldose reductase .
Synthesis Analysis
The synthesis of this compound involves the design and pharmacologic evaluation of a class of TRPV1 antagonists constructed on 2,3,4,9-tetrahydro-1H-pyrido . The synthesis process frequently stops at the formation of a hydrazone, and its continuation requires more severe conditions .Molecular Structure Analysis
The molecular structure of this compound is described as the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core . This core is a novel chemotype of potentiators .Chemical Reactions Analysis
The chemical reactions of this compound involve the antagonism of hTRPV1 activation by capsaicin . The structure-activity relationship (SAR) analysis indicates that 2,3,4,9-tetrahydro-1H-pyrido analogues displayed excellent antagonism and showed better potency compared to the corresponding dihydroindole analogues .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a linear formula of C12H14N2O . The compound is a solid at 20°C .Scientific Research Applications
Application in Cancer Research
- Summary of the Application: This compound has been used in the design and synthesis of novel anti-cancer agents . A series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
- Methods of Application or Experimental Procedures: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro . Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . Moreover, molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors .
- Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .
Future Directions
properties
IUPAC Name |
2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14-5-4-12-10(7-14)9-6-8(15)2-3-11(9)13-12/h2-3,6,13,15H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJHRJVOENGKLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208982 |
Source


|
| Record name | 2,3,4,5-Tetrahydro-2-methyl-1H-pyrido[4,3-b]indol-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol | |
CAS RN |
64368-86-1 |
Source


|
| Record name | 2,3,4,5-Tetrahydro-2-methyl-1H-pyrido[4,3-b]indol-8-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64368-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5-Tetrahydro-2-methyl-1H-pyrido[4,3-b]indol-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

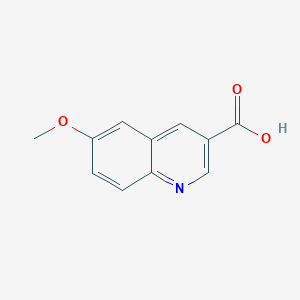
![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)
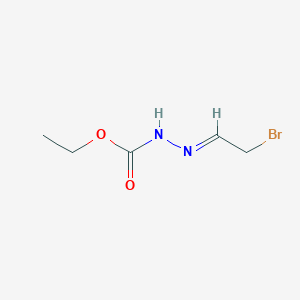
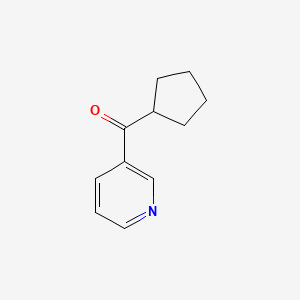
![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)
